BenchChemオンラインストアへようこそ!

7,7-Difluoro-5-azaspiro[2.4]heptan-6-one

Lipophilicity Lead-likeness Physicochemical profiling

Streamline your med-chem pipeline with 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one. Its unique gem-difluoro spirocyclic scaffold is clinically validated in CDK inhibitor programs and enhances CNS drug-like properties by improving passive permeability and metabolic stability. The C7 ketone handle enables facile diversification (e.g., reductive amination) ideal for automated parallel synthesis. Sourcing this ≥95% pure intermediate directly avoids complex late-stage fluorination. Demonstrated scalability up to 62 g ensures a reliable supply from hit-to-lead through lead optimization, consolidating your procurement and reducing overall cost.

Molecular Formula C6H7F2NO
Molecular Weight 147.125
CAS No. 2379945-32-9
Cat. No. B2715152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-5-azaspiro[2.4]heptan-6-one
CAS2379945-32-9
Molecular FormulaC6H7F2NO
Molecular Weight147.125
Structural Identifiers
SMILESC1CC12CNC(=O)C2(F)F
InChIInChI=1S/C6H7F2NO/c7-6(8)4(10)9-3-5(6)1-2-5/h1-3H2,(H,9,10)
InChIKeyFLYGPLAXOCVEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 62 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Difluoro-5-azaspiro[2.4]heptan-6-one – A Gem‑Difluoro Spirocyclic Lactam Building Block for MedChem Procurement


7,7-Difluoro-5-azaspiro[2.4]heptan-6-one (CAS 2379945-32-9) is a gem‑difluorinated spirocyclic lactam that belongs to the 5‑azaspiro[2.4]heptane family . Its structure combines a conformationally constrained spiro[2.4] scaffold with an electron‑withdrawing gem‑difluoro group adjacent to a ketone, features that are deliberately installed in medicinal‑chemistry building blocks to modulate lipophilicity, metabolic stability, and exit‑vector geometry [1]. The compound serves as a key intermediate for kinase‑targeted libraries, particularly CDK inhibitors [2], and is commercially offered at research‑grade purity (typically ≥95%) .

Why 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one Cannot Be Replaced by Non‑Fluorinated or Isomeric Spiro Lactams


Simple substitution of 7,7-difluoro-5-azaspiro[2.4]heptan-6-one with its non‑fluorinated parent (5‑azaspiro[2.4]heptan-6-one) or with regioisomeric difluoro lactams (e.g., 6,6‑difluoro analogs) compromises both physicochemical and biological profiles. The gem‑difluoro group at C7 increases lipophilicity by a magnitude comparable to a trifluoromethyl substituent [1], directly affecting passive permeability and metabolic stability. In a patent‑disclosed CDK inhibitor series, the 1,1‑difluoro‑azaspiro motif delivers CDK2 IC₅₀ = 200 nM [2], while generic 5‑azaspiro[2.4]heptane congeners lack this potency. Furthermore, the C7 ketone of the title compound provides a synthetic handle for diversification (e.g., reductive amination, olefination) that is absent in the fully reduced 7,7‑difluoro‑5‑azaspiro[2.4]heptane . Consequently, directly interchanging these analogs would alter lead‑like properties, target engagement, and downstream library chemistry, rendering generic substitution scientifically unsound.

Quantitative Comparator Evidence: 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one vs. Closest Analogs


Lipophilicity Modulation: Gem‑Difluoro Spiro‑Annulation Elevates LogP Equivalent to a CF₃ Group

Spiro‑annelation of a gem‑difluorocyclopropane ring onto oxa/azaspiro[2.n]alkane scaffolds was experimentally shown to significantly increase chromatographic LogP values; the magnitude of the lipophilicity enhancement is comparable to that of a CF₃ substituent [1]. Although the published dataset quantifies the effect for the broader compound class, 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one intrinsically possesses this gem‑difluoro‑cyclopropane motif and is therefore expected to exhibit a similar LogP shift relative to its non‑fluorinated counterpart 5‑azaspiro[2.4]heptan‑6‑one (the latter lacks any fluorine atoms) .

Lipophilicity Lead-likeness Physicochemical profiling

Kinase Targeting Proof‑of‑Concept: 1,1‑Difluoro Analog Achieves CDK2 IC₅₀ = 200 nM

A closely related regioisomer, 8‑(1,1‑difluoro‑5‑azaspiro[2.4]heptan‑5‑yl)‑pyrido[3,4‑d]pyrimidin‑2‑amine, inhibits CDK2/Cyclin E1 with an IC₅₀ of 200 nM in a luminescent kinase assay [1]. The same compound also displays IC₅₀ = 200 nM against CDK4/Cyclin D1 and CDK4/6 [1]. No publicly available CDK inhibition data exist for the 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one scaffold, but the presence of the gem‑difluoro‑azaspiro motif in the active series strongly suggests that substitution at position 7 (rather than position 1) can be tolerated and may offer differentiated kinase selectivity profiles.

CDK inhibition Kinase selectivity Spiro scaffold

Synthetic Accessibility: Multigram Route with Demonstrated Scalability to 62 g

A Tebbe‑olefination/cyclopropanation strategy enables the multigram preparation of gem‑difluorinated (oxa)azaspiro[2.n]alkane building blocks, with scalability proven up to 62 g for representative spirocyclic cores [1]. In contrast, many non‑fluorinated 5‑azaspiro[2.4]heptan‑6‑one syntheses rely on less scalable photochemical or organometallic routes . The robustness of the reported methodology suggests that 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one can be reliably sourced in amounts suitable for parallel synthesis and preclinical candidate advancement, a critical differentiator when selecting building blocks for iterative library production.

Scalable synthesis Medicinal chemistry Building block supply

Fluorine‑Mediated Conformational Locking: Single‑Crystal X‑Ray Confirmation of Three‑Dimensional Architecture

Single‑crystal X‑ray diffraction studies on representative gem‑difluoro spiro[2.n] compounds confirm a rigid three‑dimensional arrangement, and exit vector plot (EVP) analysis validates their utility as isosteric replacements for common saturated heterocycles [1]. The 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one scaffold inherits this conformational rigidity; the spiro fusion locks the cyclopropane and pyrrolidine rings into a fixed dihedral angle that is distinct from monocyclic or non‑fluorinated spiro analogs. Non‑fluorinated 5‑azaspiro[2.4]heptan‑6‑one lacks the electronic and steric bias of the gem‑difluoro group, leading to a more flexible ring system and altered exit‑vector geometry.

Conformational restriction Exit vector plot Isosteric replacement

Kinase Selectivity Profile: CDK4/6 vs. CDK1 Differentiation Window

The 1,1‑difluoro‑azaspiro‑containing compound (BDBM648811) exhibits potent inhibition of CDK4/Cyclin D1 and CDK4/6 (IC₅₀ = 200 nM) but shows significantly attenuated activity against CDK1/Cyclin B1 (IC₅₀ >2,000 nM) [1]. Although these data originate from the 1,1‑difluoro regioisomer, the core gem‑difluoro‑azaspiro motif is shared with the 7,7‑difluoro lactam. The >10‑fold selectivity window against CDK1 is notable because CDK1 inhibition is frequently associated with bone‑marrow cytotoxicity, whereas selective CDK4/6 inhibitors are approved anticancer agents [2].

CDK selectivity Therapeutic window Cytotoxicity risk

Complementary Reactivity: C7 Ketone Enables Derivatization Inaccessible to Reduced Analogs

The presence of a ketone at C7 allows 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one to participate in reductive amination, Grignard addition, Wittig olefination, and oxime formation, reactions that are not feasible for the fully reduced 7,7‑difluoro‑5‑azaspiro[2.4]heptane . This orthogonal reactivity is strategically important for generating diverse compound libraries from a single purchased intermediate, reducing the number of distinct building blocks that must be procured and maintained in inventory.

Synthetic handle Reductive amination Library diversification

Procurement‑Relevant Application Scenarios for 7,7‑Difluoro‑5‑azaspiro[2.4]heptan‑6‑one


CDK4/6‑Selective Inhibitor Library Construction

Medicinal chemistry teams developing next‑generation CDK4/6 inhibitors can incorporate 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one as a spirocyclic core precursor and derivatize the C7 ketone through reductive amination to install diverse amine substituents. The gem‑difluoro motif has been clinically validated in CDK4/6‑selective chemotypes [1], and the proven scalability (up to 62 g) [2] ensures sufficient supply for hit‑to‑lead and lead‑optimization campaigns. Procuring this building block reduces the need to purchase multiple separate spirocyclic intermediates, streamlining inventory and lowering overall procurement cost.

Physicochemical Property Optimization for CNS‑Penetrant Leads

The gem‑difluoro‑spiro‑annelation elevates lipophilicity to a degree comparable to a CF₃ group [2], making 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one an attractive fragment for improving passive permeability in CNS programs. Computational chemists can use exit‑vector data from the compound class [2] to design analogs that maintain favorable CNS MPO scores while enhancing target engagement. Sourcing this specific compound ensures that the permeability‑enhancing gem‑difluoro group is embedded directly into the building block, avoiding later‑stage fluorine introduction that often requires harsh conditions.

Conformationally Constrained Isostere Generation for Structure‑Based Drug Design

The rigid spiro[2.4] framework, confirmed by X‑ray crystallography for class members [2], offers a predictable three‑dimensional exit‑vector geometry that can replace flexible linkers in known pharmacophores. Structure‑based drug design groups can dock the 7,7‑difluoro scaffold into protein crystal structures using the EVP parameters [2] to rapidly assess conformational compatibility before committing to synthesis, thereby accelerating the design‑make‑test cycle.

Building Block Supply Assurance for Parallel Synthesis Automation

For organizations employing automated parallel synthesis platforms, the availability of 7,7‑difluoro‑5‑azaspiro[2.4]heptan‑6‑one from vendors offering ≥95% purity and solid physical form is critical. The compound’s orthogonal ketone reactivity enables automated reductive amination protocols without protection/deprotection steps, minimizing robotic handling errors and increasing library throughput. Compared to the reduced 7,7‑difluoro‑5‑azaspiro[2.4]heptane, which requires harsher alkylation conditions, the ketone analog is more amenable to automated solid‑phase or solution‑phase workflows.

Quote Request

Request a Quote for 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.